molecular formula C4H5N3O2 B040762 4-Amino-1H-pyrazole-3-carboxylic acid CAS No. 116008-52-7

4-Amino-1H-pyrazole-3-carboxylic acid

Cat. No.: B040762
CAS No.: 116008-52-7
M. Wt: 127.1 g/mol
InChI Key: SHRRRNSPESGSCM-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peptide Synthesis :

    • 4-Oximino-pyrazol-5-ones, derived from 4-Amino-1H-pyrazole-3-carboxylic acid, are used for carboxyl activation in peptide synthesis without causing racemization (Vicentini et al., 2009).
    • Orthogonally protected 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids can replace peptide bonds in various peptide structures (Jones et al., 2011).
  • Medicinal Chemistry and Pharmacology :

    • Some derivatives exhibit analgesic and anti-inflammatory properties, suggesting potential as novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).
    • Novel pyrazole derivatives show potent inhibitory effects on carbonic anhydrase isoenzymes, beneficial for glaucoma treatment (Kasımoğulları et al., 2010).
  • Organic Synthesis :

    • Methods have been developed for synthesizing novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, useful in creating polychelated ligands for metal complex catalysis (Dalinger et al., 2020).
    • 1H-pyrazole-3-carboxylic acid can be converted into various derivatives, showing potential in the development of new compounds (Yıldırım et al., 2005).
  • Chemical Hybridizing Agents :

    • Synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid and related pyrazole derivatives are important for chemical hybridizing agents in wheat and barley (Beck et al., 1988).
  • Improved Synthesis Methods :

    • An improved synthesis method for 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate and triethyl orthoformate increases yield to 97.1%, enhancing efficiency (Dong, 2011).

Future Directions

While the specific future directions for 4-Amino-1H-pyrazole-3-carboxylic acid are not mentioned in the retrieved papers, pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Properties

IUPAC Name

4-amino-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-6-7-3(2)4(8)9/h1H,5H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRRRNSPESGSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626524
Record name 4-Amino-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116008-52-7
Record name 4-Amino-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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